Pleurain-C1 antimicrobial peptide

Antimicrobial peptide Net charge Membrane selectivity

Pleurain-C1 (sequence: YPELQQDLIARLL) is a 13-residue antimicrobial peptide (AMP) purified from skin secretions of the Yunnan pond frog Rana pleuraden and characterized in the peptidomics study by Yang et al. It belongs to the frog skin active peptide (FSAP) superfamily, pleurain subfamily, with a molecular mass of 1571.84 Da.

Molecular Formula
Molecular Weight
Cat. No. B1576818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePleurain-C1 antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pleurain-C1 Antimicrobial Peptide Procurement Guide: Quantified Differentiation of a 13-Residue Anionic Frog Skin AMP


Pleurain-C1 (sequence: YPELQQDLIARLL) is a 13-residue antimicrobial peptide (AMP) purified from skin secretions of the Yunnan pond frog Rana pleuraden and characterized in the peptidomics study by Yang et al. (2009) [1]. It belongs to the frog skin active peptide (FSAP) superfamily, pleurain subfamily, with a molecular mass of 1571.84 Da. Uniquely among the pleurain peptides characterized in that study, Pleurain-C1 carries a net anionic charge (−1 at neutral pH), is cysteine-free, and is functionally annotated as exclusively antimicrobial (AM) without detectable antioxidant (AO) activity [2]. Its reported antimicrobial spectrum covers Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and the yeast Candida albicans [2].

Why Pleurain-C1 Cannot Be Substituted by a Generic Amphibian Antimicrobial Peptide


Amphibian skin AMPs are structurally divergent: within R. pleuraden alone, Yang et al. identified 36 distinct mature peptide sequences across 14 groups, with net charges ranging from anionic to strongly cationic, lengths from 13 to 36 residues, and functions that include both antimicrobial and antioxidant activities [1]. Pleurain-C1 is the sole pleurain family member functionally classified as exclusively antimicrobial (AM) without concomitant antioxidant (AO) activity, and one of very few amphibian AMPs with an anionic net charge [2]. Replacing it with a cationic pleurain (e.g., Pleurain-B1, +1; Pleurain-A1, +3 to +5) would reverse the electrostatic membrane-interaction driving force, while substitution with a dual-function peptide such as Pleurain-D4 (AM+AO) would introduce confounding antioxidant effects in bioassays where antimicrobial activity is the sole readout [1][2]. Generic substitution therefore risks both altered target selectivity and loss of experimental specificity.

Pleurain-C1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Anionic Net Charge (−1) Versus Predominantly Cationic Amphibian AMPs

Pleurain-C1 carries a calculated net charge of −1 at physiological pH (1 Arg, 2 Glu/Asp), qualifying it as a rare anionic amphibian AMP [1]. In contrast, magainin 2 (net charge +4), pleurain-B1 (+1), and pleurain-A1 (+3 to +5) are cationic AMPs typical of the class [2][3]. The charge sign reversal—a difference of 2 to 8 charge units—predicts a fundamentally different electrostatic interaction mechanism with bacterial membranes, which are enriched in anionic lipids, and may alter selectivity for specific membrane compositions [1].

Antimicrobial peptide Net charge Membrane selectivity

Cysteine-Free Linear Sequence Versus Disulfide-Bridged Pleurain-A Family Members

Pleurain-C1 contains zero cysteine residues, confirmed by Edman degradation in the Yang et al. study [1]. Pleurain-A1 and other pleurain-A subfamily members each contain two cysteine residues that form an intramolecular disulfide bridge (heptapeptide loop CRLYNTC), imposing a conformational constraint [1]. The linear, cysteine-free topology of Pleurain-C1 eliminates the requirement for oxidative folding, a step that can introduce yield losses and batch-to-batch variability in chemical synthesis [2].

Peptide synthesis Disulfide bond Oxidative folding

Staphylococcus aureus Potency: 2-Fold Lower MIC Than Pleurain-D4 Under Identical Assay Conditions

In broth microdilution assays reported within the same publication, Pleurain-C1 inhibited Staphylococcus aureus ATCC 25923 with a minimum inhibitory concentration (MIC) of 6.3 µg/mL, whereas Pleurain-D4 required a MIC of 12.5 µg/mL [1]. Both values were obtained in liquid LB medium at 37°C with overnight incubation, enabling direct comparison.

MIC Staphylococcus aureus Gram-positive antibacterial

Bacillus subtilis Potency: 16-Fold Lower MIC Than Pleurain-D4 Under Identical Assay Conditions

Against Bacillus subtilis, Pleurain-C1 exhibited an MIC of 3.1 µg/mL in liquid microdilution, while Pleurain-D4 required 50 µg/mL—a 16.1-fold difference—when tested in the same study using identical assay parameters (LB medium, 37°C, overnight) [1].

MIC Bacillus subtilis Gram-positive antibacterial

Exclusive Antimicrobial Function Without Detectable Antioxidant Activity

Yang et al. functionally classified each purified peptide based on antimicrobial (AM) and antioxidant (AO) assays [1]. Pleurain-C1 is annotated as “AM” only, whereas Pleurain-D4, Pleurain-E1, Pleurain-G1, Pleurain-J1, and Pleurain-M1 are all annotated as “AM, AO” (dual-function) [1]. This functional exclusivity means Pleurain-C1 does not exhibit the ABTS radical-scavenging or reducing-power activities observed in its pleurain counterparts, providing a cleaner background in antimicrobial bioassays where antioxidant co-activity could confound readouts such as ROS-dependent bactericidal assays [2].

Functional specificity Antimicrobial Antioxidant-free

Pleurain-C1 Application Scenarios Grounded in Quantitative Differentiation Evidence


Gram-Positive Antibacterial Screening: S. aureus and B. subtilis Dose-Response Characterization

Pleurain-C1 is the most potent pleurain peptide against B. subtilis (MIC 3.1 µg/mL, 16-fold lower than Pleurain-D4) and demonstrates a 2-fold potency advantage over Pleurain-D4 against S. aureus (MIC 6.3 vs. 12.5 µg/mL) [1]. This makes it the lead pleurain candidate for minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) profiling against Gram-positive model organisms. Its cysteine-free linear structure further supports reproducible lot-to-lot synthesis for dose-response studies [2].

Antifungal Susceptibility Testing Against Candida albicans

Pleurain-C1 inhibits C. albicans with an MIC of 25 µg/mL, matching the potency of Pleurain-D4 and exceeding that of Pleurain-A1 (30 µg/mL) under comparable assay formats [1]. Researchers investigating the antifungal spectrum of anionic amphibian peptides can use Pleurain-C1 as a defined chemical probe free of antioxidant co-activity, enabling unambiguous attribution of fungicidal or fungistatic effects to membrane disruption mechanisms [3].

Membrane Interaction Mechanism Studies: Anionic Peptide Charge-Driven Selectivity

With a net charge of −1, Pleurain-C1 provides a rare anionic model for studying electrostatic determinants of AMP–membrane interaction, contrasting with the canonical cationic AMP paradigm (e.g., magainin 2, +4) [1][2]. Its short 13-residue length facilitates structure–activity relationship (SAR) studies via alanine scanning or residue substitution to probe the contribution of individual acidic residues to membrane binding and permeabilization [2].

Cost-Efficient Peptide Library Construction for Antimicrobial SAR Optimization

At 13 amino acids, Pleurain-C1 is the shortest active pleurain peptide—46% shorter than Pleurain-D4 (24 AA) and 50% shorter than Pleurain-A1 (26 AA)—while lacking cysteines that would require oxidative folding [1][2]. This combination of brevity and linear topology translates to higher crude purity and lower per-gram cost in solid-phase peptide synthesis, making it an economical scaffold for generating analog libraries in high-throughput antimicrobial screening campaigns [3].

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